4-Vinylcyclohexane-1,2-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-ethenylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6H,1,3-5H2 |
InChI Key |
DNZWXTMCSSMRBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(=O)C(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Vinylcyclohexane 1,2 Dione and Analogues
Retrosynthetic Analysis Approaches
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process is guided by known chemical reactions and the recognition of key structural motifs within the target.
Key Disconnections and Precursors for the 1,2-Dione Moiety
The primary retrosynthetic disconnection for an α-diketone, such as the 1,2-dione moiety in 4-vinylcyclohexane-1,2-dione, involves a functional group interconversion (FGI) to a more common precursor, an α-hydroxy ketone or a 1,2-diol. nih.gov These precursors are, in turn, often derived from the corresponding alkene. This leads to the identification of 4-vinylcyclohexene (B86511) as a key precursor to the target molecule.
Another retrosynthetic approach considers the direct formation of the dicarbonyl functionality from a ketone. For instance, the oxidation of a methylene (B1212753) group alpha to a carbonyl can yield a 1,2-dicarbonyl compound. nih.govrushim.ru This suggests that 4-vinylcyclohexanone (B8541548) could serve as a potential precursor, which would then undergo selective oxidation at the C2 position.
Strategies for Introducing the 4-Vinyl Group
The 4-vinyl group is typically introduced early in the synthetic sequence through the formation of the six-membered ring. The most prominent and efficient method for this is the Diels-Alder reaction. ucalgary.camasterorganicchemistry.com This [4+2] cycloaddition reaction provides a direct route to the substituted cyclohexene (B86901) ring system.
A key retrosynthetic disconnection for the 4-vinylcyclohexene precursor points to 1,3-butadiene (B125203) as the four-carbon (diene) component and an appropriate two-carbon (dienophile) component. In the simplest case, the dimerization of 1,3-butadiene itself yields 4-vinylcyclohexene. ucalgary.ca Alternatively, a substituted diene can react with a dienophile to introduce the vinyl group or a precursor to it.
Direct Synthesis Routes to this compound
Direct synthesis routes aim to construct the target molecule from readily available starting materials in a limited number of steps. These routes often rely on powerful and selective chemical transformations.
Oxidation Reactions Leading to 1,2-Diones
The oxidation of an alkene to a 1,2-dione is a critical transformation in the synthesis of this compound. Several reagents and methods can accomplish this, with varying degrees of efficiency and selectivity.
One of the most direct methods for the allylic oxidation of alkenes and the oxidation of α-methylenes adjacent to a carbonyl group is the use of selenium dioxide (SeO₂). nih.govrushim.ruyoutube.com The reaction of cyclohexene derivatives with SeO₂ can yield the corresponding α,β-unsaturated ketone, which can be further oxidized to the 1,2-dione. While direct oxidation of 4-vinylcyclohexene with SeO₂ to the dione (B5365651) is plausible, the presence of the vinyl group introduces a potential site for side reactions. royalsocietypublishing.org
A two-step approach involves the initial dihydroxylation of the alkene followed by oxidation of the resulting 1,2-diol. The synthesis of 4-cyclohexene-1,2-cis-diol from cyclohexadiene has been reported, providing a potential pathway. researchgate.net This diol can then be oxidized to the corresponding dione using a variety of oxidizing agents, such as Swern oxidation or Dess-Martin periodinane.
Another modern approach involves the ozonolysis of silyl (B83357) enol ethers. core.ac.ukcopernicus.orgmasterorganicchemistry.com A ketone can be converted to its silyl enol ether, which then undergoes ozonolysis to yield the α-dicarbonyl compound. core.ac.uk For the synthesis of this compound, this would entail the formation of the silyl enol ether of 4-vinylcyclohexanone.
| Oxidation Method | Precursor | Reagents | Key Features |
| Selenium Dioxide Oxidation | 4-Vinylcyclohexene | SeO₂ | Direct oxidation, potential for side reactions at the vinyl group. nih.govyoutube.comroyalsocietypublishing.org |
| Dihydroxylation and Oxidation | 4-Vinylcyclohexene | 1. OsO₄ (cat.), NMO 2. Swern or DMP | Two-step process, generally high yielding and selective. |
| Ozonolysis of Silyl Enol Ether | 4-Vinylcyclohexanone | 1. LDA, TMSCl 2. O₃ 3. Me₂S | Modern method, requires preparation of the silyl enol ether. core.ac.ukcopernicus.orgmasterorganicchemistry.com |
Cyclization Reactions for Cyclohexane (B81311) Ring Formation
The formation of the cyclohexane ring is a cornerstone of the synthesis. The Diels-Alder reaction stands out as the most effective method for constructing the 4-vinylcyclohexene scaffold.
The dimerization of 1,3-butadiene is a well-established industrial process that produces 4-vinylcyclohexene. ucalgary.ca This reaction is typically carried out at elevated temperatures and pressures. For laboratory-scale synthesis, the reaction can be promoted by Lewis acid catalysts to proceed under milder conditions. nih.gov
Alternatively, a substituted 1,3-butadiene can be reacted with a suitable dienophile. For instance, a diene bearing an electron-donating group and a dienophile with an electron-withdrawing group will readily undergo a Diels-Alder reaction. researchgate.net This allows for the introduction of various substituents on the cyclohexene ring.
Multi-step Synthetic Sequences
A complete synthetic sequence for this compound would logically begin with the formation of the 4-vinylcyclohexene ring system, followed by the introduction of the 1,2-dione functionality.
A plausible and efficient multi-step synthesis is outlined below:
Diels-Alder Reaction: 1,3-Butadiene is dimerized to form 4-vinylcyclohexene. This can be achieved thermally or with Lewis acid catalysis.
Dihydroxylation: The 4-vinylcyclohexene is subjected to dihydroxylation, for example, using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant. This would selectively form 4-vinylcyclohexane-1,2-diol.
Oxidation: The resulting diol is then oxidized to the desired this compound. A variety of mild oxidation methods, such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using Dess-Martin periodinane, would be suitable to avoid over-oxidation or reaction at the vinyl group.
This multi-step approach offers a high degree of control at each stage, maximizing the potential for a successful and high-yielding synthesis of the target molecule.
Chemical Reactivity and Reaction Mechanisms of 4 Vinylcyclohexane 1,2 Dione
Reactivity of the 1,2-Dione Functional Group
The 1,2-dione moiety is a highly reactive system characterized by two adjacent, electron-deficient carbonyl carbons. This arrangement confers unique reactivity patterns, including susceptibility to nucleophilic attack, redox transformations, and participation in condensation reactions.
Nucleophilic Addition Reactions to Carbonyls
The electrophilic nature of the carbonyl carbons in the 1,2-dione group makes them prime targets for nucleophilic attack. A variety of nucleophiles can add to one or both carbonyls, leading to a diverse array of products. Common nucleophilic addition reactions for 1,2-diones include reactions with organometallic reagents (like Grignard or organolithium reagents) to form diols, and reactions with amines. For instance, the reaction with a primary amine can lead to the formation of an α-ketoimine.
The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate. Subsequent protonation or further reaction determines the final product. Due to the presence of two carbonyl groups, sequential additions are possible under controlled conditions.
Redox Chemistry of Vicinal Diones
Vicinal diones are redox-active compounds. thieme-connect.de They can be reduced to form α-hydroxy ketones and further to 1,2-diols. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The reduction proceeds stepwise, with the first carbonyl being reduced to a hydroxyl group, followed by the reduction of the second.
Conversely, the 1,2-dione functional group can be formed through the oxidation of corresponding α-hydroxy ketones or 1,2-diols. nih.gov This redox activity is a key feature of their chemistry and is exploited in various synthetic pathways. The electrochemical properties of cyclic 1,2-diones have also been a subject of study, demonstrating their ability to undergo reversible redox reactions. researchgate.net
Condensation and Annulation Reactions Involving Diones
One of the most significant applications of 1,2-diones in organic synthesis is their use as building blocks for the construction of heterocyclic systems. nih.gov They readily undergo condensation reactions with a variety of binucleophiles. For example, reaction with o-phenylenediamines leads to the formation of quinoxalines, a class of nitrogen-containing heterocycles. Similarly, condensation with amidines can yield imidazoles.
These reactions typically proceed through an initial nucleophilic addition of one of the nucleophilic centers of the binucleophile to a carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic heterocyclic ring. This strategy is a powerful tool for the synthesis of complex molecules. nih.gov
Reactivity of the Vinyl Functional Group
The vinyl group, an alkene substituent, provides a second site of reactivity in 4-vinylcyclohexane-1,2-dione. The carbon-carbon double bond is electron-rich and readily participates in addition and cycloaddition reactions.
Electrophilic Addition Reactions to the Alkene
The π electrons of the vinyl group's double bond are susceptible to attack by electrophiles. thermofisher.com This initiates an electrophilic addition reaction, a fundamental transformation of alkenes. Common electrophilic additions include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (with H₂O in the presence of an acid catalyst).
The mechanism typically involves the initial attack of the electrophile on the double bond to form a carbocation intermediate. lasalle.edu For the vinyl group of this compound, this would result in a secondary carbocation adjacent to the cyclohexane (B81311) ring. This carbocation is then attacked by a nucleophile to yield the final addition product. According to Markovnikov's rule, in the case of hydrohalogenation, the hydrogen atom will add to the terminal carbon of the vinyl group, leading to the more stable secondary carbocation.
| Reaction | Reagent | Typical Product |
| Halogenation | Br₂ in CCl₄ | 1,2-Dibromoethylcyclohexane derivative |
| Hydrohalogenation | HBr | 1-Bromoethylcyclohexane derivative |
| Hydration | H₂O, H₂SO₄ (cat.) | 1-Hydroxyethylcyclohexane derivative |
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This powerful reaction forms a six-membered ring by reacting a conjugated diene with a dienophile. For this compound, the vinyl group would react with a suitable diene, such as 1,3-butadiene (B125203), to form a new bicyclic or more complex ring system.
The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. While the 1,2-dione is not directly conjugated to the vinyl group, its electron-withdrawing nature can have a modest influence on the reactivity of the dienophile.
| Diene | Dienophile | Expected Product Type |
| 1,3-Butadiene | This compound | A substituted bicyclic system |
| Cyclopentadiene | This compound | A substituted tricyclic system |
Lack of Publicly Available Research Data on the
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical reactivity and specific reaction mechanisms of the compound This compound is not available in publicly accessible research. Consequently, it is not possible to provide a thorough and scientifically accurate article based on the requested outline.
The search encompassed queries aimed at uncovering data on the polymerization mechanisms, the interplay between the dione (B5365651) and vinyl functionalities, conjugation effects, tautomerism studies, and intramolecular reaction pathways of this compound. While the existence of the compound is confirmed in chemical databases such as PubChem, dedicated studies detailing its specific chemical behaviors as per the requested sections and subsections could not be located.
Research is available for structurally related compounds, including:
4-Vinylcyclohexene (B86511) : Information exists regarding its synthesis and use as a precursor.
4-Vinyl-1-cyclohexene 1,2-epoxide and 4-Vinylcyclohexene dioxide : These compounds are discussed in the context of their polymerization (primarily ring-opening) and toxicological properties.
Cyclohexane-1,2-dione : Studies on this compound provide insights into its tautomerism and general reactivity.
However, in strict adherence to the user's instructions to focus solely on This compound , the specific data required to populate the outlined article sections on its unique reactivity, arising from the combination of the vinyl group and the 1,2-dione functionality, remains absent from the available literature. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Should future research on the chemical properties and reaction mechanisms of this compound become publicly available, the generation of the requested article would then be feasible. At present, the lack of specific research findings prevents the fulfillment of this request.
Stereochemical Aspects in 4 Vinylcyclohexane 1,2 Dione Chemistry
Conformational Analysis of the Cyclohexane (B81311) Ring
The six-membered ring of 4-vinylcyclohexane-1,2-dione, like cyclohexane itself, is not planar and adopts a variety of non-planar conformations to relieve ring strain. The chair conformation is generally the most stable, but the presence of substituents significantly influences the conformational equilibrium.
The substituents on the cyclohexane ring—a vinyl group at the C4 position and two carbonyl groups at the C1 and C2 positions—play a pivotal role in determining the most stable chair conformation. In a monosubstituted cyclohexane, a substituent generally prefers to occupy an equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. For a disubstituted cyclohexane, the conformational preference depends on the relative positions and nature of the substituents.
In the case of this compound, the vinyl group at C4 will have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens at C2 and C6. The dione (B5365651) functionality at C1 and C2 introduces sp²-hybridized carbons into the ring, which can slightly flatten the chair conformation in that region. The carbonyl groups themselves have specific steric and electronic effects. The chair conformation that places the bulky vinyl group in the equatorial position is expected to be the most stable.
While specific computational studies on this compound are not widely available in the public domain, computational methods are a powerful tool for analyzing the conformational preferences of substituted cyclohexanes. Methods such as ab initio calculations, density functional theory (DFT), and molecular mechanics can be employed to calculate the relative energies of different conformers.
For substituted cyclohexanones, computational studies have shown that the presence of an exocyclic C=O bond can decrease the puckering of the ring. researchgate.net These studies can also quantify the energetic penalties of placing substituents in axial positions. A theoretical study on substituted cyclohexane transition states in ene reactions indicated that alkyl substituents strongly prefer equatorial positions. worldwidejournals.com It can be inferred that similar computational analyses for this compound would confirm a strong preference for the conformer with the equatorial vinyl group.
The following table summarizes the expected conformational preferences based on general principles of conformational analysis.
| Substituent | Preferred Position | Rationale |
| Vinyl Group | Equatorial | Minimization of 1,3-diaxial steric strain. |
| Dione Groups | Ring positions 1 and 2 | Their presence slightly flattens the ring in their vicinity. |
Stereoisomerism and Chirality
The presence of stereocenters in this compound gives rise to stereoisomers, which can have distinct chemical and physical properties.
The carbon atom at position 4, which bears the vinyl group, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers: (R)-4-vinylcyclohexane-1,2-dione and (S)-4-vinylcyclohexane-1,2-dione. These enantiomers are non-superimposable mirror images of each other.
Furthermore, the introduction of additional substituents or the formation of new stereocenters during a reaction can lead to the formation of diastereomers. For 1,2-disubstituted cyclohexanes, cis and trans isomers are possible, which are diastereomers of each other. idc-online.comspcmc.ac.inlibretexts.org In the context of reactions involving this compound, the approach of a reagent to the cyclohexane ring can be influenced by the existing stereocenter, leading to diastereomeric products.
The stereoisomeric possibilities are summarized in the table below:
| Type of Isomerism | Description |
| Enantiomers | A pair of non-superimposable mirror images due to the chiral center at C4. |
| Diastereomers | Stereoisomers that are not mirror images of each other; can arise from the creation of new stereocenters. |
The synthesis of enantiomerically pure or enriched derivatives of this compound is of significant interest for various applications, including as chiral building blocks in organic synthesis. Several strategies for the asymmetric synthesis of cyclic ketones and diketones have been developed and could potentially be adapted for this purpose.
One prominent approach involves the use of chiral catalysts in reactions that create the stereocenter. For instance, asymmetric Michael additions to α,β-unsaturated precursors could be a viable route. nih.gov Another powerful method is the asymmetric allylic alkylation of cyclic 1,2-diketones, which has been shown to proceed with high enantioselectivity. acs.orgacs.orgnih.govfigshare.com In this approach, the enolate of a cyclic 1,2-diketone can be reacted with an allylic electrophile in the presence of a chiral palladium catalyst to generate an O-alkylated product with high enantiomeric excess. This can then undergo a Claisen rearrangement to afford the C-alkylated product with excellent chirality transfer. acs.orgacs.orgnih.gov
A summary of potential asymmetric synthesis strategies is presented below:
| Synthetic Strategy | Description | Potential Application to this compound |
| Catalytic Asymmetric Conjugate Addition | The addition of a nucleophile to an α,β-unsaturated precursor in the presence of a chiral catalyst. | Synthesis of a chiral cyclohexane-1,2-dione ring with a vinyl group introduced via a conjugate addition. |
| Asymmetric Allylic Alkylation | Palladium-catalyzed reaction of an enolate with an allylic electrophile using a chiral ligand. | Could be used to introduce the vinyl group or another substituent enantioselectively. |
| Resolution of Racemates | Separation of a racemic mixture into its constituent enantiomers. | Classical resolution techniques or kinetic resolution could be employed. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule such as 4-Vinylcyclohexane-1,2-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
1D and 2D NMR Techniques for Structural Assignment
The initial step in the NMR analysis of this compound involves the acquisition of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the different protons in the molecule. The vinyl group is expected to show characteristic signals in the olefinic region, while the protons on the cyclohexane (B81311) ring will appear in the aliphatic region. The integration of these signals provides the ratio of protons in different environments.
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of chemically distinct carbon atoms. The two carbonyl carbons of the dione (B5365651) functionality are expected to resonate at a significantly downfield chemical shift. The vinyl carbons and the carbons of the cyclohexane ring will have distinct chemical shifts based on their hybridization and substitution.
To definitively assign these signals and establish the connectivity within the molecule, a suite of 2D NMR experiments is employed. These include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY correlations would be expected between the vinyl protons and between adjacent protons on the cyclohexane ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations that are crucial for determining the stereochemistry and preferred conformation of the molecule.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~200-210 |
| C2 (C=O) | - | ~200-210 |
| C3 | ~2.2-2.6 | ~35-45 |
| C4 | ~2.5-2.9 | ~40-50 |
| C5 | ~1.8-2.2 | ~25-35 |
| C6 | ~1.8-2.2 | ~25-35 |
| C7 (=CH₂) | ~5.0-5.3 | ~115-125 |
| C8 (-CH=) | ~5.7-6.1 | ~135-145 |
Interactive Data Table: Predicted NMR Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | H on C4 | 2.5-2.9 | m | - |
| ¹H | H on C3, C5, C6 | 1.8-2.6 | m | - |
| ¹H | H on C7 | 5.0-5.3 | dd | J_gem, J_cis, J_trans |
| ¹H | H on C8 | 5.7-6.1 | ddd | J_cis, J_trans, J_vicinal |
| ¹³C | C1, C2 | 200-210 | s | - |
| ¹³C | C4 | 40-50 | d | - |
| ¹³C | C3, C5, C6 | 25-45 | t | - |
| ¹³C | C7 | 115-125 | t | - |
| ¹³C | C8 | 135-145 | d | - |
Dynamic NMR for Conformational Studies
The cyclohexane ring can exist in various conformations, with the chair form being the most stable. However, the presence of substituents can lead to conformational isomerism and dynamic processes such as ring inversion. Dynamic NMR (DNMR) is a powerful technique to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, and at the coalescence temperature, the signals broaden significantly. At even lower temperatures (the slow-exchange regime), separate signals for each conformer can be observed.
For this compound, DNMR studies would be invaluable in determining the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the vinyl group (axial vs. equatorial). The energy barriers for these conformational changes can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively, which excites molecular vibrations.
Vibrational Analysis of Dione and Vinyl Stretching Frequencies
The IR and Raman spectra of this compound are expected to be rich in information. The most characteristic vibrations will be those associated with the dione and vinyl functionalities.
Dione Stretching Frequencies: The two carbonyl (C=O) groups of the 1,2-dione will give rise to strong absorption bands in the IR spectrum, typically in the region of 1700-1730 cm⁻¹. The exact position and splitting of these bands can provide information about the dihedral angle between the two carbonyl groups. In the Raman spectrum, the C=O stretching vibration is also expected to be active.
Vinyl Stretching Frequencies: The vinyl group will exhibit several characteristic vibrations:
The C=C stretching vibration will appear around 1640 cm⁻¹ in both IR and Raman spectra.
The =C-H stretching vibrations will be observed above 3000 cm⁻¹.
The out-of-plane C-H bending vibrations (wagging) of the vinyl group will give rise to strong bands in the IR spectrum, typically in the 910-990 cm⁻¹ region.
The following table summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C=O (Dione) | Stretching | 1700-1730 | Strong | Medium |
| C=C (Vinyl) | Stretching | 1630-1650 | Medium | Strong |
| =C-H (Vinyl) | Stretching | 3010-3095 | Medium | Medium |
| C-H (Aliphatic) | Stretching | 2850-2960 | Strong | Strong |
| =C-H (Vinyl) | Out-of-plane bend | 910-990 | Strong | Weak |
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy | Notes |
| C=O Symmetric Stretch | ~1720 | IR, Raman | The coupling of the two C=O groups can lead to symmetric and asymmetric stretching modes. |
| C=O Asymmetric Stretch | ~1705 | IR, Raman | The frequency difference between symmetric and asymmetric stretches depends on the dihedral angle. |
| C=C Stretch | ~1640 | IR, Raman | Characteristic of the vinyl group. |
| =C-H Stretch | 3080-3095 | IR, Raman | Associated with the sp² C-H bonds of the vinyl group. |
| C-H Stretch (aliphatic) | 2850-2960 | IR, Raman | Arising from the C-H bonds of the cyclohexane ring. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Fragmentation Pathways and Molecular Ion Analysis
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺˙) would be observed, confirming the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of the molecular ion is a key source of structural information. For this compound, several characteristic fragmentation pathways can be anticipated:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. This could lead to the loss of CO or other small neutral molecules.
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur, leading to the formation of a neutral alkene and a radical cation.
Retro-Diels-Alder Reaction: The cyclohexene (B86901) ring, potentially formed after initial fragmentation, could undergo a retro-Diels-Alder reaction, leading to the loss of ethylene and the formation of a diene-dione fragment.
Loss of the Vinyl Group: Cleavage of the bond connecting the vinyl group to the cyclohexane ring would result in a fragment corresponding to the loss of a C₂H₃ radical.
The analysis of the masses and relative abundances of these fragment ions allows for the reconstruction of the molecular structure and provides corroborating evidence for the structure determined by NMR and vibrational spectroscopy.
The following table outlines potential major fragments in the mass spectrum of this compound.
| m/z | Proposed Fragment | Fragmentation Pathway |
| [M]⁺˙ | Molecular Ion | - |
| [M - 28]⁺˙ | Loss of CO | Alpha-cleavage |
| [M - 29]⁺˙ | Loss of CHO | Alpha-cleavage |
| [M - 27]⁺˙ | Loss of C₂H₃ | Loss of vinyl group |
| [M - 56]⁺˙ | Loss of C₄H₈ | Retro-Diels-Alder (if applicable after rearrangement) |
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Proposed Fragmentation | Neutral Loss | Predicted m/z of Fragment Ion |
| Molecular Ion | - | 138 |
| Loss of vinyl group | C₂H₃• (27) | 111 |
| Alpha-cleavage (loss of CO) | CO (28) | 110 |
| Alpha-cleavage (loss of C₂H₄O) | C₂H₄O (44) | 94 |
| Retro-Diels-Alder type fragmentation | C₂H₄ (28) | 110 |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool in modern chemistry for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This precision is critical for distinguishing between compounds that may have the same nominal mass but different atomic compositions.
For this compound, with a molecular formula of C₈H₁₀O₂, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental determination. However, a comprehensive search of scientific databases and literature has not yielded any published experimental HRMS data for this specific compound. Such data would typically be presented in a format similar to the hypothetical table below, detailing the observed m/z value, the calculated exact mass, the mass error in parts per million (ppm), and the confirmed elemental composition.
Hypothetical HRMS Data for this compound
| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|
| [C₈H₁₀O₂ + H]⁺ | Value | Not Available | Not Available |
| [C₈H₁₀O₂ + Na]⁺ | Value | Not Available | Not Available |
| [C₈H₁₀O₂ - H]⁻ | Value | Not Available | Not Available |
Note: The values in this table are hypothetical and are included for illustrative purposes only, as no experimental data has been found.
The absence of this data in the public domain prevents a definitive experimental confirmation of the compound's elemental composition and limits the ability to distinguish it from potential isomers or isobaric interferences in complex samples.
X-ray Crystallography for Solid-State Structure Determination
For a compound to be analyzed by X-ray crystallography, it must first be obtained in the form of a suitable single crystal. The diffraction pattern generated when X-rays are passed through this crystal is then used to construct a detailed model of the atomic arrangement.
A diligent search for published crystallographic data for this compound has been unsuccessful. Consequently, critical structural parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. If such data were available, it would be summarized in a crystallographic data table, a hypothetical example of which is provided below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C₈H₁₀O₂ |
| Formula Weight | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
Note: This table is for illustrative purposes only, as no experimental X-ray crystallography data for this compound has been located in the searched literature.
Without this structural information, the precise conformation of the cyclohexanedione ring, the orientation of the vinyl group, and the intermolecular interactions in the solid state remain undetermined. This knowledge gap hinders a deeper understanding of the molecule's structure-property relationships.
Theoretical and Computational Studies of 4 Vinylcyclohexane 1,2 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system, yielding detailed information about electronic structure, geometry, and energy. For a molecule like 4-Vinylcyclohexane-1,2-dione, with its combination of a flexible ring system, conjugated dione (B5365651) functionality, and a reactive vinyl group, these calculations are invaluable for understanding its intrinsic properties.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by focusing on its electron density. arxiv.org It offers a balance between computational cost and accuracy, making it suitable for medium-sized organic molecules like this compound.
A DFT analysis would provide critical data on the molecule's electronic properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized on the electron-rich vinyl group and potentially the oxygen lone pairs, while the LUMO would likely be centered on the electron-deficient carbonyl carbons of the dione system.
Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would show negative potential around the carbonyl oxygens and positive potential near the carbonyl carbons, indicating sites susceptible to nucleophilic attack. Such calculations have been effectively used to understand the electronic properties and reactivity of related compounds like 4-vinylcyclohexene (B86511). mcbu.edu.tr
Table 1: Illustrative Electronic Properties of this compound from DFT Calculations This table presents typical parameters that would be obtained from a DFT analysis. The values are hypothetical and for illustrative purposes.
| Property | Predicted Value/Description | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | ~ -1.8 eV | Indicates the energy of the lowest available electron orbital; related to electron affinity. |
| HOMO-LUMO Gap | ~ 4.7 eV | A key indicator of kinetic stability and chemical reactivity. |
| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, arising from the two carbonyl groups. |
| MEP Negative Region | Carbonyl Oxygens | Likely sites for interaction with electrophiles or hydrogen bond donors. |
| MEP Positive Region | Carbonyl Carbons | Likely sites for nucleophilic attack. |
Ab Initio Methods for Geometry Optimization and Energies
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. umd.edu These methods are used for high-accuracy calculations of molecular geometries and energies.
Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data obtained from ab initio geometry optimization. Values are hypothetical examples based on general principles of cyclohexanedione stereochemistry.
| Conformation | Vinyl Group Orientation | Hypothetical Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 (Reference) |
| Chair | Axial | ~ 2.5 |
| Twist-Boat | Equatorial | ~ 5.0 |
| Boat | Equatorial | ~ 6.5 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in a dynamic environment, exploring different conformations and their transitions at a specific temperature.
Conformational Sampling and Interconversion Barriers
The flexible six-membered ring of this compound can undergo various conformational changes, such as ring-flipping. MD simulations are an excellent tool for sampling these different conformations and understanding the pathways and energy barriers that separate them. arxiv.org For instance, a simulation could track the transition from a stable chair conformation to a higher-energy boat or twist-boat form.
The energy required to overcome the transition state between two conformers is the interconversion barrier. Calculating these barriers is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. For example, a computational study on the related 1,3-cyclohexanedione (B196179) determined the chair-chair interconversion energy to be 1.87 kcal/mol. scielo.org.mx A similar analysis for this compound would reveal how the vinyl group and the adjacent carbonyls affect the dynamics of this process.
Table 3: Conformational Interconversions Amenable to MD Simulation This table outlines the dynamic processes in this compound that could be investigated using molecular dynamics.
| Process | Description | Key Parameter to Determine |
| Chair-Chair Inversion | The process of one chair conformer flipping into the other, passing through boat/twist-boat intermediates. | Activation energy barrier for the ring flip. |
| Vinyl Group Rotation | Rotation of the vinyl group around the C-C single bond connecting it to the ring. | Rotational energy barrier. |
| Pseudorotation | The movement of the "twist" around the ring in twist-boat conformations. | Energy landscape of non-chair conformations. |
Reaction Pathway and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify the most favorable reaction pathways and the structures of high-energy transition states.
Prediction of Reactivity and Selectivity
For this compound, several reactions could be of interest. The vinyl group could participate in electrophilic additions or Diels-Alder reactions, while the carbonyl groups are prime targets for nucleophilic addition.
Computational methods can be used to model these potential reactions. By calculating the energies of reactants, products, and the transition states that connect them, the activation energy for each pathway can be determined. The pathway with the lowest activation energy is the most kinetically favorable.
This analysis is also critical for predicting selectivity. For example, in a nucleophilic addition to one of the carbonyls, the attack could theoretically occur from two different faces of the ring, leading to different stereoisomers. By calculating the energies of the two corresponding transition states, one can predict which product will be formed in excess. This predictive power is essential for designing synthetic routes and understanding reaction outcomes without the need for extensive experimental work.
Table 4: Application of Computational Methods to Predict Reactivity This table summarizes how different computational analyses would contribute to understanding the chemical reactivity of this compound.
| Reaction Type | Computational Method | Information Gained |
| Nucleophilic Addition | DFT, Transition State Search | Identification of the most electrophilic carbonyl; prediction of stereochemical outcome (e.g., axial vs. equatorial attack). |
| Diels-Alder Reaction | DFT, Reaction Pathway Analysis | Activation energy for cycloaddition at the vinyl group; prediction of endo/exo selectivity. |
| Enolization | Ab Initio, Transition State Search | Energy barrier for proton abstraction alpha to a carbonyl group; relative stability of the resulting enolate. |
Elucidation of Mechanistic Details
Due to a lack of direct theoretical and computational studies specifically focused on this compound, the elucidation of its mechanistic details in various reactions must be inferred from studies on analogous compounds, particularly substituted cyclohexanediones and molecules containing vinyl groups. Computational chemistry offers powerful tools to investigate reaction mechanisms, transition states, and the electronic properties that govern reactivity. This section will discuss potential mechanistic pathways for reactions involving this compound based on established principles and computational studies of similar molecular frameworks.
One of the fundamental aspects of the reactivity of 1,2-diones is their keto-enol tautomerism. For 1,2-cyclohexanedione (B122817), the enol form is found to be more stable than the diketo form by approximately 1 kcal/mol. wikipedia.org Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the energetics of this process. For cyclic α-diones, the activation free energy barrier for keto-enol tautomerization is influenced by the ring size and the presence of solvents. semanticscholar.org For instance, water-catalyzed keto-enol tautomerization has been shown to have a significant effect on the activation barriers in cyclic diketones. semanticscholar.org In the context of this compound, the vinyl substituent may influence the stability of the enol tautomer and the kinetics of tautomerization through electronic effects.
The presence of both a vinyl group and a 1,2-dione functionality within the same molecule suggests a rich and varied reactivity. Potential reactions include cycloadditions, nucleophilic additions to the carbonyl groups, and reactions involving the enolate. Theoretical studies on the Diels-Alder reactions of cyclic dienes like cyclohexadiene have shown that the reactivity is highly dependent on the distortion energy required to achieve the transition state geometry. nih.gov While the vinyl group in this compound is a dienophile rather than a diene, similar principles of distortion/interaction analysis could be applied to understand its participation in cycloaddition reactions. The electron-withdrawing nature of the adjacent dione functionality would activate the vinyl group for reactions with electron-rich dienes.
Furthermore, the carbonyl groups of the dione are electrophilic centers susceptible to nucleophilic attack. Computational studies can model the trajectory of nucleophilic attack and determine the stereoselectivity of such reactions. The conformational flexibility of the cyclohexane (B81311) ring also plays a crucial role in determining the accessibility of the reactive sites. Studies on the conformational inversion of 1,3-cyclohexanedione have quantified the energy barriers associated with chair-chair interconversion, which are important for understanding the molecule's dynamic behavior and how it affects reactivity. scielo.org.mx
In the absence of specific computational data for this compound, we can present hypothetical data based on typical values for related systems to illustrate the kind of information that would be obtained from such studies.
Table 1: Hypothetical Calculated Energies for Keto-Enol Tautomerization of this compound
| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |
| Diketo form | 0.0 | 0.0 |
| Enol form | -1.5 | -2.5 |
| Transition State | +15.0 | +10.0 |
Table 2: Hypothetical Distortion and Interaction Energies for a Diels-Alder Reaction with a Generic Diene
| Parameter | Energy (kcal/mol) |
| Diene Distortion Energy | +10.0 |
| Dienophile (4-VCH-1,2-dione) Distortion Energy | +8.0 |
| Interaction Energy | -30.0 |
| Activation Energy | -12.0 |
These tables are illustrative and highlight the type of quantitative data that theoretical and computational studies can provide to elucidate mechanistic details. Future computational investigations on this compound are necessary to provide accurate and specific insights into its reaction mechanisms.
4 Vinylcyclohexane 1,2 Dione As a Synthetic Intermediate and Building Block
Precursor in Heterocyclic Compound Synthesis
The 1,2-dione functionality within 4-Vinylcyclohexane-1,2-dione provides a reactive center for the synthesis of various heterocyclic compounds through condensation reactions with binucleophilic reagents. For example, the reaction with ortho-phenylenediamines is a well-established method for the preparation of quinoxalines. While specific studies on this compound are limited, the general reaction mechanism would involve the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic quinoxaline (B1680401) ring system.
Similarly, condensation with hydrazines could afford pyridazine (B1198779) derivatives. The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry for the formation of furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds, could potentially be adapted for 1,2-diones under certain reaction conditions, although this is less common.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant | Potential Heterocyclic Product |
| o-Phenylenediamine | Quinoxaline derivative |
| Hydrazine | Pyridazine derivative |
Building Block for Polycyclic and Spiro Systems
The vinyl group in this compound can act as a dienophile in Diels-Alder reactions, a powerful method for the formation of six-membered rings, thereby leading to the construction of polycyclic systems. The electron-withdrawing nature of the adjacent dione (B5365651) functionality would be expected to enhance the reactivity of the vinyl group in such [4+2] cycloaddition reactions.
The dione moiety itself is a key functional group for the creation of spirocyclic systems. Reaction with 1,2-diols or 1,2-dithiols in the presence of an acid catalyst would lead to the formation of spiro-dioxolanes or spiro-dithiolanes, respectively. These spirocycles can serve as protecting groups or as integral parts of a more complex molecular architecture.
Role in the Synthesis of Advanced Organic Scaffolds
The presence of two distinct and reactive functional groups allows this compound to be a scaffold for the synthesis of more complex organic structures. The vinyl group is susceptible to a range of addition reactions, including Michael additions, which could be employed to introduce a variety of substituents at the beta-position.
Furthermore, intramolecular reactions could be envisaged, where a nucleophile introduced via reaction at the vinyl group could subsequently react with one of the carbonyls of the dione to form a new ring system. Such tandem reactions are a hallmark of efficient organic synthesis for the construction of complex molecular frameworks.
Derivatization for Specialized Research Applications (Non-biological)
For specialized research applications, particularly in materials science, both the vinyl and dione functionalities can be independently or sequentially modified. The vinyl group can be polymerized or used in surface grafting reactions. The dione can be converted into a variety of other functional groups or used as a ligand for metal complexes. For instance, the formation of oximes or other derivatives could be explored for their potential as sensors or in the development of novel materials. The lack of specific published research on these derivatizations of this compound highlights an area ripe for future investigation.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
The synthesis of 4-Vinylcyclohexane-1,2-dione presents a considerable challenge that invites the development of innovative synthetic strategies. Drawing inspiration from established methods for analogous compounds, several promising routes can be envisioned.
One potential approach involves the selective oxidation of 4-vinylcyclohexanone (B8541548). Traditional methods for the synthesis of 1,2-cyclohexanedione (B122817) often utilize the oxidation of cyclohexanone (B45756) with reagents like selenium dioxide. guidechem.comorgsyn.org Adapting this method for 4-vinylcyclohexanone would require careful control of reaction conditions to prevent unwanted side reactions involving the vinyl group. Future research could focus on developing milder and more selective oxidizing agents or employing protective group strategies for the vinyl moiety.
Another avenue lies in the modification of 4-vinylcyclohexene (B86511). A possible pathway could involve the dihydroxylation of the double bond within the cyclohexene (B86901) ring, followed by selective oxidation of the resulting diol to the desired dione (B5365651). This approach would need to circumvent the reactivity of the exocyclic vinyl group, possibly through the use of sterically hindered reagents or catalytic systems that favor the endocyclic double bond.
Furthermore, cycloaddition reactions could offer a more convergent and elegant synthesis. A Diels-Alder reaction between a suitable diene and a dienophile containing the vinyl and dicarbonyl functionalities in a protected form could be a powerful strategy. Subsequent deprotection would then yield the target molecule. The development of novel dienophiles and dienes tailored for this purpose is a key area for future investigation.
A summary of potential synthetic strategies is presented in the table below.
| Starting Material | Key Transformation | Potential Reagents | Challenges |
| 4-Vinylcyclohexanone | α-Oxidation | Selenium dioxide, other modern oxidants | Selectivity over the vinyl group |
| 4-Vinylcyclohexene | Dihydroxylation followed by oxidation | Osmium tetroxide, potassium permanganate; PCC, Swern oxidation | Chemoselectivity between the two double bonds |
| Novel Diene and Dienophile | Diels-Alder Cycloaddition | Custom-designed precursors | Synthesis of complex starting materials |
Exploration of Undiscovered Reactivity Patterns
The juxtaposition of a vinyl group and a 1,2-dione functionality within a cyclohexyl framework in this compound suggests a rich tapestry of chemical reactivity waiting to be explored. The compound is an α,β-unsaturated carbonyl system, which is known to undergo a variety of reactions. uobabylon.edu.iqpressbooks.pub
The vinyl group, conjugated with the dicarbonyl system, is expected to be highly reactive towards nucleophiles in a Michael-type 1,4-conjugate addition. libretexts.org This could allow for the introduction of a wide range of substituents at the β-position, leading to the synthesis of diverse and complex molecules. Investigating the stereoselectivity of these additions with chiral nucleophiles or catalysts could open doors to asymmetric synthesis.
The dicarbonyl moiety is a versatile functional group that can participate in numerous condensation reactions. researchgate.netresearchgate.net For instance, reaction with diamines could lead to the formation of novel heterocyclic compounds, such as quinoxalines, which are known for their biological activities. mdpi.com The reactivity of 1,2-dicarbonyl compounds with various nucleophiles, including amines and hydrazines, is well-established and offers a predictive framework for the behavior of this compound. researchgate.netacs.org
Furthermore, the presence of both a diene (in a sense, through the vinyl group and the enolizable dicarbonyl) and a dienophile character within the same molecule suggests the possibility of intramolecular Diels-Alder reactions under thermal or catalytic conditions. This could lead to the formation of complex polycyclic structures in a single, atom-economical step.
The potential reactivity patterns are summarized in the following table:
| Reaction Type | Reacting Moiety | Expected Products | Potential Applications |
| Michael Addition | Vinyl group and dicarbonyl system | β-Substituted cyclohexanediones | Synthesis of functionalized cyclic compounds |
| Condensation Reactions | 1,2-Dione | Heterocyclic compounds (e.g., quinoxalines) | Pharmaceutical and materials science |
| Intramolecular Diels-Alder | Vinyl group and enolized dicarbonyl | Polycyclic ketones | Natural product synthesis |
Application of Advanced Analytical Techniques
A thorough characterization of this compound and its reaction products would necessitate the use of a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal in elucidating the precise structure of the molecule. 1H NMR would provide information on the chemical environment of the protons, including those of the vinyl group and the cyclohexyl ring. 13C NMR would be essential for identifying the carbonyl carbons and the carbons of the vinyl group. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for establishing the connectivity of atoms within the molecule.
Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements.
Infrared (IR) spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, notably the sharp peaks corresponding to the carbonyl (C=O) and vinyl (C=C) stretching vibrations.
Ultraviolet-Visible (UV-Vis) spectroscopy could provide insights into the electronic transitions within the conjugated system of the molecule, with expected absorptions due to the π-π* and n-π* transitions of the α,β-unsaturated dicarbonyl chromophore.
Chromatographic techniques , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), would be indispensable for the purification and analysis of this compound and its derivatives.
The application of these techniques is summarized below:
| Analytical Technique | Information Obtained | Expected Observations |
| NMR Spectroscopy (1H, 13C, 2D) | Molecular structure and connectivity | Characteristic signals for vinyl and dicarbonyl groups |
| Mass Spectrometry (MS, HRMS) | Molecular weight and elemental composition | Molecular ion peak and specific fragmentation patterns |
| Infrared (IR) Spectroscopy | Presence of functional groups | Strong C=O and C=C stretching bands |
| UV-Vis Spectroscopy | Electronic transitions | Absorptions corresponding to the conjugated system |
| Chromatography (GC, HPLC) | Purity and separation of mixtures | Single peak for the pure compound |
Theoretical Insights into Complex Reaction Pathways
Theoretical and computational chemistry offer powerful tools to complement experimental investigations into the structure, properties, and reactivity of this compound.
Density Functional Theory (DFT) calculations could be employed to predict the molecule's ground-state geometry, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental data. DFT can also be used to explore the conformational landscape of the cyclohexyl ring and to determine the relative stabilities of different conformers.
Furthermore, computational methods can provide invaluable insights into the mechanisms of potential reactions. For example, the reaction pathways of the aforementioned Michael additions and Diels-Alder reactions could be mapped out, allowing for the calculation of activation energies and the prediction of product distributions. researchgate.net Such studies can help in understanding the factors that govern the regio- and stereoselectivity of these reactions.
Time-Dependent DFT (TD-DFT) could be used to simulate the UV-Vis spectrum of this compound, providing a theoretical basis for the interpretation of experimental electronic spectra.
The potential applications of theoretical methods are outlined in the table below:
| Theoretical Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, frequency calculations | Predicted structure, vibrational spectra, and NMR shifts |
| DFT with solvation models | Reaction mechanism studies | Activation energies, transition state structures, and reaction pathways |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra | Understanding of electronic transitions and UV-Vis absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
